

Technical Guide: Fmoc-Leu-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fmoc-Leu-OPfp**

Cat. No.: **B557483**

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For researchers, scientists, and drug development professionals engaged in peptide synthesis, Fmoc-L-leucine pentafluorophenyl ester (**Fmoc-Leu-OPfp**) is a critical reagent. This activated amino acid derivative facilitates the efficient incorporation of leucine residues into a growing peptide chain during solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its properties, experimental protocols for its use, and a visual representation of its role in the SPPS workflow.

Core Properties of Fmoc-Leu-OPfp

Fmoc-Leu-OPfp is a white to off-white powder.^{[1][2]} Its key quantitative properties are summarized below.

Property	Value	References
CAS Number	86060-88-0	[1][2][3][4][5][6][7]
Molecular Weight	519.46 g/mol	[1][2][3][7]
Molecular Formula	C ₂₇ H ₂₂ F ₅ NO ₄	[1][2][3][4][7]
Purity	Typically ≥97.5% (HPLC)	[1][2]
Storage Temperature	2-8°C or -20°C	[3][6]

Role in Solid-Phase Peptide Synthesis

Fmoc-Leu-OPfp is utilized in the Fmoc-based solid-phase peptide synthesis (SPPS) methodology.^{[1][2]} SPPS allows for the stepwise construction of a peptide chain anchored to an insoluble resin support.^{[4][6]} This approach simplifies the purification process as excess reagents and byproducts are removed by washing and filtration.^[6] The Fmoc group serves as a temporary protecting group for the alpha-amino group of the amino acid, which is removed at each cycle to allow for the addition of the next amino acid in the sequence.^[4]

The pentafluorophenyl (Pfp) ester is an activating group that facilitates the formation of the peptide bond between the leucine residue and the free amine of the growing peptide chain on the resin.

Experimental Protocol: Incorporation of Leucine using Fmoc-Leu-OPfp

The following is a generalized protocol for the coupling of **Fmoc-Leu-OPfp** during a manual Fmoc-SPPS cycle. The specific quantities and reaction times may need to be optimized based on the scale of the synthesis, the specific peptide sequence, and the resin used.

Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-Leu-OPfp**
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling additives (optional, e.g., HOBt)
- Dichloromethane (DCM)
- Solid-phase synthesis reaction vessel

Methodology:

- Resin Swelling: The peptide-resin is initially swelled in DMF for approximately 1 hour to ensure accessibility of the reactive sites.[3]
- Fmoc Deprotection:
 - The DMF is drained from the swelled resin.
 - A solution of 20% piperidine in DMF is added to the resin to remove the Fmoc protecting group from the N-terminal amino acid of the peptide chain.[3][6]
 - The reaction is allowed to proceed for 5-10 minutes with agitation.[6]
 - The deprotection solution is drained, and the process is repeated once more to ensure complete removal of the Fmoc group.[6]
 - The resin is then thoroughly washed multiple times with DMF to remove all traces of piperidine.[6]
- Amino Acid Coupling:
 - In a separate vessel, dissolve **Fmoc-Leu-OPfp** (typically 2-5 equivalents relative to the resin loading) in DMF.
 - This solution is then added to the reaction vessel containing the deprotected peptide-resin.
 - The coupling reaction is allowed to proceed with agitation for 1-2 hours at room temperature.[4] The completion of the reaction can be monitored using a colorimetric test (e.g., ninhydrin test).
 - Once the coupling is complete, the reaction solution is drained.
- Washing: The peptide-resin is washed thoroughly with DMF and subsequently with DCM to remove any unreacted reagents and byproducts.[6] The resin is now ready for the next deprotection and coupling cycle.
- Cleavage and Final Deprotection: After the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed

simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers.[4][5]

Fmoc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.



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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

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- To cite this document: BenchChem. [Technical Guide: Fmoc-Leu-OPfp in Solid-Phase Peptide Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557483#fmoc-leu-opfp-cas-number-and-molecular-weight>

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